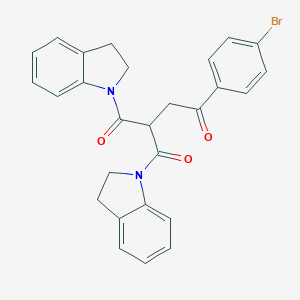![molecular formula C25H21ClN6 B292753 N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine](/img/structure/B292753.png)
N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of certain enzymes involved in DNA replication and cell division. It has also been suggested that it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activity, N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine has been shown to exhibit other biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, suggesting that it may have potential as an anti-inflammatory and antioxidant agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine in lab experiments is its potent antitumor and antiviral activity. It has also been shown to exhibit low toxicity in vitro, suggesting that it may have a favorable safety profile. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several potential future directions for research on N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other anticancer or antiviral agents to enhance its therapeutic efficacy. Additionally, it may be worthwhile to investigate the potential use of this compound in animal models to further evaluate its safety and efficacy.
Synthesis Methods
The synthesis of N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine involves the reaction of 2-chlorobenzylamine with 3-(dibenzylamino)-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N,N-dibenzyl-N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]amine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antiviral agent against viruses such as HIV and hepatitis C virus.
properties
Molecular Formula |
C25H21ClN6 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N,N-dibenzyl-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C25H21ClN6/c26-22-14-8-7-13-21(22)17-32-25-23(29-30-32)24(27-18-28-25)31(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2 |
InChI Key |
KIDSJNQVBWXKKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)


![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)
![N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B292689.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)